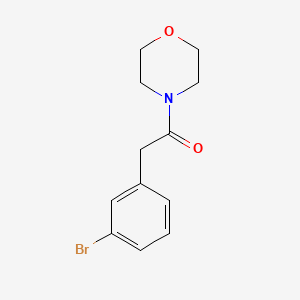

2-(3-Bromophenyl)-1-morpholinoethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-11-3-1-2-10(8-11)9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRNXWAMOBWTTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromophenyl 1 Morpholinoethanone and Analogues

Retrosynthetic Analysis of the 2-(3-Bromophenyl)-1-morpholinoethanone Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.comicj-e.orgscitepress.org For this compound (I), two primary disconnections are immediately apparent, targeting the most synthetically accessible bond formations.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Caption: Retrosynthetic analysis of the target molecule (I) revealing two primary pathways. Pathway A involves a C-N bond disconnection, leading to an α-haloketone and morpholine (B109124). Pathway B suggests a C-C bond disconnection, leading to a 3-bromophenyl precursor and a morpholine-derived acyl synthon.

Caption: Retrosynthetic analysis of the target molecule (I) revealing two primary pathways. Pathway A involves a C-N bond disconnection, leading to an α-haloketone and morpholine (B109124). Pathway B suggests a C-C bond disconnection, leading to a 3-bromophenyl precursor and a morpholine-derived acyl synthon.Pathway A: C(acyl)-N Bond Disconnection: This is the most intuitive disconnection, breaking the amide bond. This corresponds to a standard nucleophilic substitution or amidation reaction in the forward synthesis. The disconnection leads to morpholine (II) and a 2-(3-bromophenyl)acetyl halide or a related activated carboxylic acid derivative (III). A more common variant of this pathway involves disconnecting the C(α)-N bond, which points to the reaction between morpholine (II) and an α-halo ketone, 2-bromo-1-(3-bromophenyl)ethanone (IV). This latter approach is often more practical.

Pathway B: Cα-C(aryl) Bond Disconnection: This disconnection breaks the bond between the aromatic ring and the α-carbon. This strategy relies on forming this C-C bond, suggesting methods like Friedel-Crafts acylation or cross-coupling reactions. This leads to a 3-bromophenyl synthon (V), such as bromobenzene or a 3-bromophenylboronic acid, and a morpholinoethanone-derived synthon (VI).

These primary disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Classical and Contemporary Synthetic Routes to α-Morpholino Ketones

The synthesis of α-amino ketones is a well-established field, with numerous methods ranging from classical alkylations to modern catalytic processes. colab.wsorganic-chemistry.org

One of the most direct methods for synthesizing α-amino ketones is the nucleophilic substitution of an α-haloketone. colab.ws In this approach, 2-bromo-1-(3-bromophenyl)ethanone is treated with morpholine. The reaction typically proceeds under basic conditions to neutralize the HBr formed.

Table 1: Synthesis via Nucleophilic Substitution

| Entry | α-Haloketone | Amine | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-bromo-1-(3-bromophenyl)ethanone | Morpholine | K2CO3 | Acetonitrile | 85-95 |

An alternative strategy involves the acylation of enamines, known as the Stork enamine synthesis. libretexts.org An enamine formed from morpholine and a suitable ketone could theoretically be acylated, although this is less direct for the target molecule. A more relevant acylation strategy is the direct reaction of morpholine with 2-(3-bromophenyl)acetyl chloride.

Modern cross-coupling reactions provide powerful tools for C-C and C-N bond formation. While direct α-arylation of 1-morpholinoethanone is challenging, coupling reactions are instrumental in preparing key intermediates. For instance, a Suzuki or Stille coupling can be used to construct the 3-bromophenyl ethanone (B97240) core before the introduction of the morpholine moiety. researchgate.net

Palladium-catalyzed Suzuki-Miyaura cross-coupling, for example, can couple 3-bromophenylboronic acid with a suitable acetyl-containing partner to form 1-(3-bromophenyl)ethanone, a direct precursor to the α-haloketone needed for alkylation strategies. researchgate.net

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step by combining three or more reactants. mdpi.com The synthesis of fused indenopyrido[2,3-d]pyrimidines has been achieved through a three-component reaction involving an aldehyde, indane-1,3-dione, and an amine, highlighting the power of MCRs in building complex heterocyclic systems. acs.orgacs.org For the synthesis of this compound, a hypothetical MCR could involve 3-bromobenzaldehyde, a source for the carbonyl and α-carbon (like a glyoxal derivative), and morpholine. Such reactions often proceed through the formation of iminium intermediates. nih.gov

Organometallic catalysis is central to modern organic synthesis. scielo.br Palladium-catalyzed carbonylation reactions are particularly useful for synthesizing ketones. purdue.edu A carbonylative cross-coupling reaction could potentially synthesize the target scaffold. For instance, coupling 3-bromobenzyl bromide with an appropriate organometallic reagent in the presence of carbon monoxide and a palladium catalyst could form the desired ketone structure.

Transition-metal-catalyzed C-H amination is another contemporary strategy. colab.wsorganic-chemistry.org A direct α-C-H amination of 1-(3-bromophenyl)ethanone with morpholine, using a suitable catalyst (e.g., copper or iron) and an oxidant, could provide a highly atom-economical route to the final product. organic-chemistry.org

Table 2: Comparison of Catalytic Methods for α-Amino Ketone Synthesis

| Method | Catalyst | Key Reactants | Advantage | Disadvantage |

|---|---|---|---|---|

| Carbonylative Coupling | Pd(OAc)2 / Ligand | Aryl Halide, Organotin/Boron Reagent, CO | Builds ketone functionality directly | Requires CO gas, sensitive reagents |

| Direct α-C-H Amination | CuBr2 or Fe catalyst | Ketone, Amine, Oxidant | High atom economy, fewer steps | Can suffer from selectivity issues |

Strategies for Introducing the 3-Bromophenyl Moiety

The placement of the bromine atom at the meta position of the phenyl ring is a key strategic consideration. Several methods can achieve this:

Friedel-Crafts Acylation: The most straightforward approach to the precursor 1-(3-bromophenyl)ethanone is the Friedel-Crafts acylation of bromobenzene with acetyl chloride or acetic anhydride using a Lewis acid catalyst like AlCl3. nih.gov While this reaction typically yields a mixture of ortho, meta, and para isomers, the para isomer is usually dominant due to steric hindrance. Therefore, separation would be required.

Starting from 3-Bromo Precursors: A more regioselective method involves using a starting material that already contains the 3-bromo substitution pattern.

From 3-Bromoacetophenone: Commercially available 1-(3-bromophenyl)ethanone is a common starting point. nbinno.com This ketone can be α-brominated using reagents like N-bromosuccinimide (NBS) or Br2 in acetic acid to yield 2-bromo-1-(3-bromophenyl)ethanone, the key intermediate for the alkylation of morpholine. colab.ws

From 3-Bromobenzoic Acid: 3-Bromobenzoic acid can be converted to its acid chloride and then reacted with an organocadmium or organocuprate reagent (e.g., dimethylcadmium or lithium dimethylcuprate) to yield 1-(3-bromophenyl)ethanone.

Directed Ortho-Metalation and Functionalization: While not ideal for the meta position, related strategies involving directed metalation can be used for other isomers and highlight the diversity of available methods for functionalizing aromatic rings.

The choice of strategy depends on the availability of starting materials, desired scale, and regiochemical control required. For laboratory-scale synthesis, starting from commercially available 1-(3-bromophenyl)ethanone is often the most efficient path.

Stereoselective Synthesis Approaches

The stereochemistry of morpholinoethanone derivatives often plays a crucial role in their pharmacological activity. Consequently, significant research has been directed towards the development of stereoselective methods to control the spatial arrangement of substituents on the morpholine ring. These approaches can be broadly categorized into catalyst-controlled and substrate-controlled methods.

One of the most effective catalyst-controlled methods is asymmetric hydrogenation. For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines has been successfully achieved using a bisphosphine-rhodium catalyst with a large bite angle. semanticscholar.org This method has demonstrated the capability to produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). semanticscholar.orgorganic-chemistry.org The success of this approach is attributed to the steric effects of the aromatic ring substituents, with substrates bearing a substituent at the 2-position of the aromatic ring consistently yielding high enantioselectivities. semanticscholar.org

Another powerful strategy involves the use of chiral phosphoric acid catalysts. acs.org The enantioselective synthesis of C3-substituted morpholinones can be accomplished through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals. acs.org This reaction, which can be considered a catalytic enantioselective aza-benzilic ester rearrangement, provides a novel route to chiral morpholinones from readily available aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. acs.org The choice of catalyst has been shown to be crucial, with different catalysts leading to different diastereomeric outcomes, and in matched cases, excellent diastereoselectivity can be achieved. acs.org

A tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation offers an efficient and practical route to 3-substituted morpholines. organic-chemistry.org This process utilizes a titanium-catalyzed hydroamination of aminoalkyne substrates to form cyclic imines, which are then subjected to a ruthenium-catalyzed asymmetric transfer hydrogenation. organic-chemistry.org This method is notable for its broad functional group tolerance and the crucial role of hydrogen-bonding interactions between the substrate and the catalyst in achieving high enantioselectivity. organic-chemistry.org

Substrate-controlled diastereoselective syntheses have also been explored. One such approach involves the Petasis reaction, which can be coupled with a Pomeranz–Fritsch–Bobbitt cyclization to produce chiral tetrahydroisoquinoline derivatives via morpholinone intermediates. nih.gov The stereoselectivity of this synthesis is directed by a chiral amine component, such as (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, used in the Petasis reaction. nih.gov

Table 1: Comparison of Stereoselective Synthesis Methods for Morpholine and Morpholinone Analogues

| Method | Catalyst/Reagent | Substrates | Key Features | Enantioselectivity (ee) / Diastereoselectivity (dr) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Bisphosphine-rhodium complex | 2-Substituted dehydromorpholines | Quantitative yields, applicable to gram-scale synthesis. semanticscholar.org | Up to 99% ee semanticscholar.org |

| Aza-Benzilic Ester Rearrangement | Chiral phosphoric acid | Aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols | Domino reaction, catalyst-dependent asymmetric induction. acs.org | Up to 20:1 dr acs.org |

| Tandem Hydroamination/ATH | Ti-amidate and Ru-catalyst | Aminoalkynes | One-pot synthesis, broad functional group tolerance. organic-chemistry.org | >95% ee organic-chemistry.org |

| Petasis Reaction/Cyclization | Chiral aminoacetal | Boronic acids and glyoxylic acid | Substrate-controlled diastereoselectivity. nih.gov | High diastereoselectivity |

Green Chemistry Principles in the Synthesis of Morpholinoethanone Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug synthesis. For morpholinoethanone derivatives, this translates to the development of synthetic routes that are safer, more efficient, and utilize renewable resources.

A significant advancement in the green synthesis of morpholines is the development of a simple, high-yielding, one or two-step, redox-neutral protocol. chemrxiv.orgnih.govchemrxiv.org This method employs inexpensive and readily available reagents, ethylene sulfate and potassium tert-butoxide (tBuOK), for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.orgnih.govchemrxiv.org A key feature of this methodology is the ability to achieve selective monoalkylation of the primary amine, which is often a challenge in traditional annulation reactions. chemrxiv.org This approach offers several environmental and safety benefits over conventional methods that often involve multiple steps and the use of hazardous reagents like chloroacetyl chloride and metal hydrides. chemrxiv.org The process is also amenable to the use of greener solvents such as 2-MeTHF and IPA. chemrxiv.org

The choice of solvent is a critical aspect of green chemistry. N-formylmorpholine has been investigated as a green solvent for organic synthesis. ajgreenchem.comeuropub.co.uk It is chemically stable, non-toxic, and non-corrosive, with good compatibility with both aliphatic and aromatic hydrocarbons, as well as water. ajgreenchem.comeuropub.co.uk The synthesis of N-formylmorpholine itself can be achieved from the reaction of morpholine and formic acid under optimized conditions. ajgreenchem.com

Furthermore, the principles of green chemistry encourage the use of alternative energy sources. While not specifically reported for this compound, the use of microwave irradiation and concentrated solar radiation has been demonstrated to be effective in the synthesis of other heterocyclic compounds, often leading to shorter reaction times and higher yields. The use of natural catalysts, such as lemon juice, in conjunction with solar energy, represents an innovative and eco-friendly approach that could potentially be adapted for the synthesis of morpholinoethanone derivatives.

The development of biocatalytic methods also aligns with the principles of green chemistry. Although specific examples for the target compound are scarce, the use of enzymes for the enantioselective synthesis of morpholine derivatives has been reported, for instance, in the resolution of racemic intermediates. nih.gov Biocatalysis offers the advantages of high selectivity, mild reaction conditions, and the use of renewable resources.

Table 2: Green Chemistry Approaches in the Synthesis of Morpholine Analogues

| Approach | Key Reagents/Conditions | Advantages |

|---|---|---|

| Redox-Neutral Annulation | Ethylene sulfate, tBuOK | One or two-step process, avoids hazardous reagents, produces less toxic waste. chemrxiv.org |

| Green Solvents | N-formylmorpholine | Chemically stable, non-toxic, non-corrosive. ajgreenchem.comeuropub.co.uk |

| Biocatalysis | Enzyme-catalyzed resolution | High enantioselectivity, mild reaction conditions. nih.gov |

Elucidation of Reaction Mechanisms in the Synthesis of 2 3 Bromophenyl 1 Morpholinoethanone

Mechanistic Pathways of Key Bond-Forming Reactions (e.g., Ketone Formation, C-C/C-N Bond Formation)

The primary bond-forming reactions in the synthesis of 2-(3-Bromophenyl)-1-morpholinoethanone are the creation of a carbon-halogen bond (specifically, C-Br) alpha to a carbonyl group, and the subsequent formation of a carbon-nitrogen (C-N) bond.

The initial step is the α-bromination of a suitable ketone precursor, 3'-bromoacetophenone (B146053). This reaction is a classic example of α-halogenation of ketones. The mechanism is typically promoted by acidic or basic conditions to generate a more reactive nucleophilic intermediate. mdpi.com Under acidic conditions, the ketone carbonyl is protonated, facilitating tautomerization to its enol form. This enol then acts as a nucleophile, attacking molecular bromine (Br₂) to form the α-brominated ketone, 2-bromo-1-(3-bromophenyl)ethanone, and releasing a proton. mdpi.com

The second key bond-forming step is the formation of the C-N bond. This occurs via a nucleophilic substitution reaction where morpholine (B109124), a secondary amine, attacks the electrophilic α-carbon of the 2-bromo-1-(3-bromophenyl)ethanone. nih.gov The nitrogen atom of the morpholine acts as the nucleophile, displacing the bromide leaving group. jocpr.com This reaction results in the formation of the final product, this compound. This type of reaction, where an amine displaces a halide from an α-haloketone, is a fundamental method for synthesizing α-amino ketones. nih.gov

| Reaction Step | Bond Formed/Broken | Reactants | Intermediate | Product of Step |

| α-Bromination | C-Br (formed), C-H (broken) | 3'-Bromoacetophenone, Bromine (Br₂) | Enol or Enolate | 2-Bromo-1-(3-bromophenyl)ethanone |

| Nucleophilic Substitution | C-N (formed), C-Br (broken) | 2-Bromo-1-(3-bromophenyl)ethanone, Morpholine | Tetrahedral Intermediate | This compound |

Role of Nucleophilic and Electrophilic Processes

Nucleophilic and electrophilic interactions are the cornerstone of the synthesis mechanism for this compound. Each step involves a species with electron-donating character (a nucleophile) attacking a species with electron-accepting character (an electrophile). youtube.com

In the first step, the enol or enolate of 3'-bromoacetophenone serves as the nucleophile . Its electron-rich C=C double bond attacks the electrophilic bromine molecule (Br₂), which can be polarized to create a δ+ and δ- center. mdpi.com

In the second step, the roles are clearly defined. Morpholine, with its lone pair of electrons on the nitrogen atom, is a potent nucleophile . jocpr.comresearchgate.net It targets the α-carbon of 2-bromo-1-(3-bromophenyl)ethanone. This carbon atom is a strong electrophile due to the electron-withdrawing inductive effects of both the adjacent carbonyl group and the bromine atom, which polarizes the C-Br bond and makes the carbon atom electron-deficient. mdpi.comnih.gov

| Process | Nucleophile | Electrophile |

| α-Halogenation | Enol of 3'-bromoacetophenone | Bromine (Br₂) |

| Amine Alkylation | Morpholine | α-Carbon of 2-bromo-1-(3-bromophenyl)ethanone |

Concerted vs. Stepwise Mechanisms

The reactions involved in the synthesis of this compound are generally considered stepwise mechanisms .

The acid-catalyzed α-bromination of the ketone is a multi-step process. It involves:

Protonation of the carbonyl oxygen.

Deprotonation at the α-carbon to form the enol intermediate.

Nucleophilic attack of the enol on the bromine molecule.

Transition State Analysis and Reaction Energetics

For the C-N bond formation step, the transition state involves the partial formation of the N-C bond and partial breaking of the C-Br bond. In reactions involving nucleophilic attack on a carbonyl group, a tetrahedral intermediate is often formed. nih.gov The stability of this intermediate and the energy of the transition states leading to and from it determine the reaction rate. Some studies use "twisted amides" as mimics to study the high-energy perpendicular conformation believed to be part of the transition state for amide bond isomerization, highlighting the significant energy barrier associated with disrupting the planar amide resonance. acs.orgnsf.gov

Leaving Group Ability: Bromide is a good leaving group, which lowers the activation energy for the substitution step.

Nucleophilicity: The nucleophilicity of morpholine influences the rate of attack on the electrophilic carbon.

Solvation: The solvent can stabilize or destabilize the reactants and the transition state, significantly altering the reaction energetics. nih.gov For example, studies on prolyl peptide bond isomerization show that the free energy of activation can be 1.3 kcal/mol larger in water than in aprotic solvents, indicating a significant solvent effect on the transition state energy. nih.gov

| Factor | Influence on Reaction Energetics |

| Amide Resonance | The planarity of the final amide bond provides significant resonance stabilization, contributing to the thermodynamic driving force. |

| Leaving Group | The presence of a good leaving group (Br⁻) on the α-carbon facilitates the reaction by lowering the activation energy of the substitution step. |

| Transition State | A high-energy, transient state involving partial bond formation and breakage. Its energy level dictates the reaction rate. |

| Solvent | Affects the stability of charged intermediates and transition states, thereby altering the activation energy. Protic solvents, for instance, can stabilize the leaving group but may also solvate the nucleophile, impeding its reactivity. nih.govpsu.edu |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. Detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra provides unambiguous evidence for the connectivity and spatial arrangement of atoms within 2-(3-Bromophenyl)-1-morpholinoethanone.

Comprehensive ¹H NMR Data Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is characterized by a set of multiplets arising from the four protons on the 3-bromophenyl ring. The chemical shifts and coupling constants of these protons are diagnostic of the meta-substitution pattern. The methylene (B1212753) protons adjacent to the carbonyl group and the bromine-substituted aromatic ring appear as a singlet, indicating no adjacent protons to couple with. The protons of the morpholine (B109124) ring typically exhibit two distinct sets of signals, corresponding to the protons adjacent to the nitrogen and oxygen atoms, respectively. These often appear as triplets due to coupling with the adjacent methylene groups in the ring.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20-7.60 | Multiplet | - |

| -CH₂- (exocyclic) | 3.80 | Singlet | - |

| -CH₂-N- (morpholine) | 3.60-3.70 | Triplet | 4.8 |

| -CH₂-O- (morpholine) | 3.45-3.55 | Triplet | 4.8 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Detailed ¹³C NMR Investigations for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, the spectrum would display signals for the carbonyl carbon, the carbons of the aromatic ring, the exocyclic methylene carbon, and the two distinct methylene carbons of the morpholine ring. The carbonyl carbon is typically observed in the downfield region of the spectrum (around 168-172 ppm). The carbon atom attached to the bromine in the aromatic ring shows a characteristic chemical shift, and the other aromatic carbons can be assigned based on their electronic environment.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 169.5 |

| Aromatic C-Br | 122.0 |

| Aromatic C-H | 125.0-135.0 |

| Aromatic C (quaternary) | 138.0 |

| -CH₂- (exocyclic) | 42.0 |

| -CH₂-N- (morpholine) | 45.0-50.0 |

| -CH₂-O- (morpholine) | 66.0-68.0 |

Note: These are approximate chemical shift values and can vary based on experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To further confirm the structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment establishes the connectivity between adjacent protons. For instance, it would show correlations between the coupled protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity between the 3-bromophenyl ring, the exocyclic methylene group, the carbonyl group, and the morpholine ring. For example, a correlation between the exocyclic methylene protons and the carbonyl carbon would confirm their proximity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopic Analysis of Functional Groups (Carbonyl, Morpholine Ring, Aromatic C-H)

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the range of 1640-1680 cm⁻¹. The C-N stretching vibration of the morpholine ring and the C-O-C stretching of the ether linkage within the morpholine ring will also give rise to characteristic absorption bands. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-Br stretching vibration appears in the fingerprint region at lower wavenumbers.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Carbonyl (Amide) C=O Stretch | 1650-1670 | Strong |

| C-N Stretch | 1220-1280 | Medium |

| C-O-C Stretch (Ether) | 1110-1130 | Strong |

| C-Br Stretch | 550-650 | Medium-Weak |

Raman Spectroscopic Applications in Characterization and Reaction Monitoring

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum, making it a useful tool for characterizing the substitution pattern of the phenyl ring. The C-Br stretching vibration is also typically Raman active. In a synthetic context, Raman spectroscopy can be employed for in-situ reaction monitoring, for example, by tracking the disappearance of reactant signals and the appearance of the product's characteristic carbonyl band.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is a cornerstone technique in the structural analysis of organic molecules, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of the parent ion, a critical first step in identifying an unknown compound or confirming the synthesis of a target molecule.

For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₁₂H₁₄BrNO₂. The presence of bromine is particularly noteworthy, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (50.69% and 49.31%, respectively). This isotopic distribution results in a characteristic M+2 peak in the mass spectrum that is of similar intensity to the molecular ion peak (M+), providing a clear indicator for the presence of a single bromine atom in the molecule.

While specific experimental HRMS data for this compound is not widely published in peer-reviewed literature, a hypothetical analysis can be described. An ESI-HRMS experiment in positive ion mode would be expected to show a protonated molecular ion [M+H]⁺. The table below outlines the theoretical isotopic masses for the protonated molecule.

Table 1: Theoretical Isotopic Masses for [C₁₂H₁₄BrNO₂ + H]⁺

| Ion Formula | Isotope Composition | Theoretical m/z |

| [C₁₂H₁₅⁷⁹BrNO₂]⁺ | ⁷⁹Br | 284.0286 |

| [C₁₂H₁₅⁸¹BrNO₂]⁺ | ⁸¹Br | 286.0265 |

The fragmentation pathways of this compound under collision-induced dissociation (CID) in an MS/MS experiment would provide valuable structural information. Key bond cleavages can be predicted based on the structure:

Alpha-cleavage: The most likely fragmentation would involve the cleavage of the bond between the carbonyl group and the methylene bridge, leading to the formation of the stable morpholino-acylium ion.

Benzylic cleavage: Cleavage of the C-C bond between the bromophenyl ring and the carbonyl group would result in a bromobenzyl radical and the morpholinoethanone cation.

Loss of the morpholino group: Fragmentation could also involve the loss of the entire morpholine moiety.

A detailed study of these fragmentation patterns would allow for the confirmation of the connectivity of the different structural units within the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, no experimental data on its solid-state structure is available.

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would be performed. The process would involve mounting the crystal on a diffractometer and exposing it to a focused X-ray beam. The resulting diffraction pattern is then used to solve the crystal structure. The expected data from such an analysis would be presented in a table similar to the hypothetical one below.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₁₂H₁₄BrNO₂ |

| Formula weight | 284.15 |

| Crystal system | (To be determined) |

| Space group | (To be determined) |

| a, b, c (Å) | (To be determined) |

| α, β, γ (°) | (To be determined) |

| Volume (ų) | (To be determined) |

| Z | (To be determined) |

| Density (calculated) (g/cm³) | (To be determined) |

| R-factor | (To be determined) |

This data would provide irrefutable proof of the atomic connectivity and the conformation of the molecule in the solid state.

Integration of Spectroscopic Data for Definitive Structural Assignment

HRMS would confirm the elemental formula. The characteristic isotopic pattern of bromine would be a key identifier. Fragmentation data would corroborate the presence of the 3-bromophenyl and morpholinoethanone substructures.

¹H and ¹³C NMR spectroscopy would reveal the chemical environment of each proton and carbon atom. The number of signals, their chemical shifts, splitting patterns, and integration would be used to piece together the carbon-hydrogen framework. For instance, the aromatic region of the ¹H NMR spectrum would show a pattern consistent with a 1,3-disubstituted benzene (B151609) ring. The signals for the morpholine and the methylene bridge protons would also have characteristic chemical shifts and multiplicities.

IR spectroscopy would identify the functional groups present in the molecule. A strong absorption band in the region of 1650-1630 cm⁻¹ would be indicative of the tertiary amide carbonyl group.

By combining the molecular formula from HRMS with the structural fragments and connectivity information derived from NMR and IR spectroscopy, a definitive and unambiguous structural assignment of this compound can be achieved. If X-ray crystallography data were available, it would serve as the ultimate confirmation of the structure determined by spectroscopic methods.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. Studies on 2-(3-Bromophenyl)-1-morpholinoethanone have utilized DFT to determine its optimized geometry, conformational stability, and electronic characteristics. researchgate.net

Geometry optimization calculations are performed to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations have been used to optimize its molecular structure. The results of these calculations show a strong coherence between the theoretically optimized structure and the one determined experimentally via X-ray diffraction. researchgate.net

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative stabilities. DFT calculations revealed the existence of two conformers for this compound, with the most stable conformer accounting for 98.28% of the population and a less stable conformer making up the remaining 1.72%. researchgate.net This indicates that the molecule predominantly exists in a single, well-defined shape at room temperature.

Table 1: Conformational Analysis of this compound

| Conformer | Stability | Population |

|---|---|---|

| Conformer 1 | Most Stable | 98.28% |

| Conformer 2 | Unstable | 1.72% |

Data derived from DFT calculations. researchgate.net

The electronic properties of a molecule are critical to understanding its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

For this compound, the HOMO-LUMO energy gap has been investigated using DFT to reveal its physicochemical features. researchgate.net The energy difference between these orbitals is a key indicator of molecular stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, the molecular electrostatic potential (MEP) is analyzed to predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Parameters (Hypothetical Data)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.25 | LUMO-HOMO energy difference, indicates chemical reactivity |

Note: This table presents hypothetical, representative values for illustrative purposes, as specific energy values were not available in the searched literature. The investigation of these parameters via DFT has been reported. researchgate.net

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. DFT methods can calculate Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies with a reasonable degree of accuracy.

While specific predicted spectroscopic data for this compound are not detailed in the available literature, this type of analysis would typically involve calculating the magnetic shielding tensors for NMR and the harmonic vibrational frequencies for IR and Raman spectra based on the optimized molecular geometry. Such theoretical spectra serve as a powerful tool for the definitive assignment of experimental signals.

Molecular Docking and Ligand-Protein Interaction Modeling (for potential biological targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comekb.eg

For this compound, molecular docking studies could be employed to investigate its binding affinity and interaction patterns with potential protein targets. nih.gov The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. nih.gov The analysis would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein. mdpi.com While specific docking studies for this compound are not available in the searched literature, this approach would be a critical step in assessing its potential pharmacological activity. mdpi.com

QSAR/QSPR Modeling and Predictive Analytics (excluding clinical endpoints)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. pensoft.netnih.gov These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) and an observed activity or property. openmedicinalchemistryjournal.comresearchgate.net

No specific QSAR or QSPR models for this compound were found in the literature. However, developing such a model would involve a dataset of structurally related morpholine (B109124) derivatives and their corresponding activities. pensoft.netfrontiersin.org The resulting model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with optimized properties. researchgate.net The analysis would identify which structural features are most influential for a given endpoint. pensoft.net

Reaction Pathway Analysis using Theoretical Models (e.g., Activation Strain Model)

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool used to understand chemical reactivity. It deconstructs the potential energy surface of a reaction into two key components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int).

Interaction Energy (ΔE_int): This term accounts for the interaction between the distorted reactant molecules. It includes electrostatic interactions, Pauli repulsion, and stabilizing orbital interactions.

The total energy change (ΔE) along the reaction coordinate is the sum of these two components:

ΔE = ΔE_strain + ΔE_int

By analyzing how the strain and interaction energies change as the reaction progresses, chemists can gain deep insights into the factors that control reaction barriers and the stability of intermediates and transition states.

Hypothetical Application to the Synthesis of this compound

The synthesis of this compound typically involves the reaction of a 2-halo-1-(3-bromophenyl)ethanone (such as 2-bromo-1-(3-bromophenyl)ethanone) with morpholine. This is a nucleophilic substitution reaction. A hypothetical analysis using the Activation Strain Model could provide valuable insights into the reaction mechanism.

In this context, the reactants would be 2-bromo-1-(3-bromophenyl)ethanone and morpholine. The reaction coordinate would represent the progress of the nucleophilic attack of the morpholine nitrogen on the α-carbon of the ketone, leading to the displacement of the bromide ion.

Hypothetical Data for Reaction Pathway Analysis:

| Reaction Coordinate | ΔE_strain (kcal/mol) (Reactant Distortion) | ΔE_int (kcal/mol) (Reactant Interaction) | Total Energy (ΔE) (kcal/mol) |

| Reactants | 0 | 0 | 0 |

| Transition State | +15 | -10 | +5 |

| Products | +5 | -20 | -15 |

Note: The data in this table is purely hypothetical and for illustrative purposes only. It does not represent actual experimental or computational results.

Analysis of Hypothetical Data:

Reactants to Transition State: As the morpholine molecule approaches the electrophilic carbon of the ketone, both molecules would need to distort from their optimal geometries, leading to an increase in strain energy. Simultaneously, the interaction energy would become more favorable due to the developing bond between the nitrogen and carbon atoms. The balance between the rising strain and the stabilizing interaction would determine the height of the activation barrier.

A detailed ASM study would allow researchers to understand how the electronic and steric properties of the substituents on the phenyl ring and the nature of the nucleophile influence the reaction barrier. For instance, the electron-withdrawing effect of the bromine atom on the phenyl ring would impact the electrophilicity of the carbonyl carbon and the stability of the transition state.

While specific ASM studies on this compound are not currently available, the application of such theoretical models holds significant potential for a deeper understanding of its synthesis and reactivity. Further computational research in this area would be highly beneficial.

Structure Activity Relationship Sar Studies of 2 3 Bromophenyl 1 Morpholinoethanone Derivatives

Principles of Structure-Activity Relationships in Drug Discovery and Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. nih.gov The core principle of SAR is that the biological activity of a chemical compound is directly related to its three-dimensional structure. nih.gov By systematically modifying the chemical structure of a lead compound and observing the resulting changes in its biological effects, medicinal chemists can identify the key structural features, known as pharmacophores, that are essential for its desired activity. nih.gov This iterative process of synthesis and biological testing allows for the optimization of a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Key principles that guide SAR studies include:

Identification of the Pharmacophore: This involves determining the essential functional groups and their spatial arrangement within the molecule that are responsible for its interaction with a biological target. nih.gov

Molecular Modification: Analogs of a lead compound are synthesized by altering specific parts of the molecule. nih.gov This can involve changing the size, shape, and electronic properties of substituents, as well as modifying the core scaffold.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical and chemical properties, with the aim of improving the compound's activity or pharmacokinetic profile.

Quantitative Structure-Activity Relationships (QSAR): QSAR models use statistical methods to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov

Through these principles, SAR studies guide the rational design of new drug candidates with improved therapeutic potential.

Impact of Halogen Substitution (Bromine) on Activity and Molecular Properties

The introduction of halogen atoms, particularly bromine, into a drug candidate's structure can significantly influence its physicochemical and biological properties. The bromine atom at the meta-position of the phenyl ring in 2-(3-Bromophenyl)-1-morpholinoethanone is expected to have a profound impact on its activity.

Halogen atoms can affect a molecule's properties in several ways:

Electronic Effects: Bromine is an electron-withdrawing group through its inductive effect, which can alter the electron density of the aromatic ring and influence its interactions with the target protein.

Size and Steric Hindrance: The size of the bromine atom can influence how the molecule fits into the binding pocket of its target. It can create favorable steric interactions or, conversely, cause steric hindrance that prevents optimal binding.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on the biological target. This can contribute significantly to the binding affinity and selectivity of the compound.

The following table illustrates how halogen substitution on a phenyl ring can influence the inhibitory activity of a series of kinase inhibitors. While not directly studying this compound, it provides a clear example of the impact of halogen substituents.

| Compound | Substitution on Phenyl Ring | IC50 (nM) |

| 1 | H | 150 |

| 2 | 4-Fluoro | 80 |

| 3 | 4-Chloro | 50 |

| 4 | 4-Bromo | 45 |

| 5 | 4-Iodo | 60 |

| 6 | 3-Bromo | 75 |

This table is illustrative and compiled from data on a series of kinase inhibitors to demonstrate the effect of halogen substitution. The data does not represent the specific activity of this compound derivatives.

Influence of the Morpholine (B109124) Ring on Molecular Recognition and Target Engagement

The morpholine ring is a common heterocyclic scaffold found in many approved drugs and is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net Its inclusion in the structure of this compound is likely to confer several advantageous properties that can influence its molecular recognition and target engagement. nih.govnih.gov

Key contributions of the morpholine ring include:

Hydrogen Bonding: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom can also participate in hydrogen bonding interactions, depending on its protonation state. These interactions can be crucial for anchoring the molecule within the binding site of a biological target. researchgate.net

Structural Scaffold: The morpholine ring provides a rigid scaffold that can orient the other parts of the molecule, such as the bromophenyl group, in a specific conformation required for optimal binding to the target. acs.org

Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to other cyclic amines, which can lead to an increased half-life of the drug in the body. nih.gov

The table below shows the effect of replacing a morpholine ring with other cyclic amines on the potency of a series of enzyme inhibitors, highlighting the importance of the morpholine moiety for activity.

| Compound | Cyclic Amine | Potency (IC50, µM) |

| A | Morpholine | 0.5 |

| B | Piperidine | 2.1 |

| C | Pyrrolidine | 5.8 |

| D | Piperazine | 1.2 |

This table is for illustrative purposes, based on data from a series of enzyme inhibitors, to demonstrate the influence of the cyclic amine on biological activity. The data does not represent the specific activity of this compound derivatives.

Significance of the Ethanone (B97240) Linker and its Structural Modifications

The significance of the ethanone linker includes:

Hydrogen Bond Acceptor: The carbonyl oxygen of the ethanone group is a strong hydrogen bond acceptor and can form crucial interactions with hydrogen bond donors in the active site of a biological target.

Conformational Flexibility: The single bonds within the ethanone linker allow for a degree of conformational flexibility, enabling the molecule to adopt an optimal conformation for binding to its target.

Chemical Reactivity: The carbonyl group can be a site for metabolic transformations. Modifications to the linker can be made to improve metabolic stability.

Structural Modifications: The length and rigidity of the linker can be systematically varied in SAR studies. For example, increasing the chain length to a propanone or butanone, or introducing rigidity through double bonds or cyclopropane (B1198618) rings, can significantly impact the compound's activity by altering the distance and orientation between the phenyl and morpholine rings.

Modifications to the linker are a common strategy in drug design to fine-tune the activity and properties of a lead compound.

Design and Synthesis of Analogues for SAR Exploration

The exploration of the SAR of this compound requires the design and synthesis of a series of analogues. These analogues would systematically probe the importance of each structural component.

A plausible synthetic route to this compound and its analogues involves a two-step process. The first step is the alpha-bromination of a substituted acetophenone. For instance, 3-bromoacetophenone can be brominated using a brominating agent such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent to yield 2-bromo-1-(3-bromophenyl)ethanone. nih.govorganic-chemistry.org The second step is the nucleophilic substitution of the alpha-bromo group with morpholine or its derivatives to afford the final product. e3s-conferences.org

Synthetic Scheme: (A representative synthetic scheme)

To explore the SAR, a library of analogues could be synthesized by:

Varying the substitution on the phenyl ring: Introducing different substituents (e.g., electron-donating, electron-withdrawing, or other halogens) at various positions (ortho, meta, para) on the phenyl ring.

Modifying the morpholine ring: Replacing the morpholine with other cyclic amines (e.g., piperidine, piperazine, thiomorpholine) or introducing substituents on the morpholine ring itself.

Altering the ethanone linker: Changing the length of the alkyl chain or introducing conformational constraints.

The table below outlines a potential set of analogues that could be synthesized to explore the SAR of this compound.

| Analogue | Modification from Parent Compound | Rationale for Synthesis |

| 1 | 4-bromophenyl instead of 3-bromophenyl | To study the effect of the bromine position |

| 2 | 3-chlorophenyl instead of 3-bromophenyl | To evaluate the effect of a different halogen |

| 3 | 3-methylphenyl instead of 3-bromophenyl | To investigate the effect of an electron-donating group |

| 4 | Phenyl (no substitution) | To establish a baseline for the effect of substitution |

| 5 | 1-(Piperidin-1-yl)ethanone instead of morpholino | To assess the importance of the morpholine oxygen |

| 6 | 2-(3-Bromophenyl)-1-(piperazin-1-yl)ethanone | To introduce an additional site for substitution |

| 7 | 3-(3-Bromophenyl)-1-morpholinopropan-1-one | To explore the effect of linker length |

By synthesizing and evaluating the biological activity of such a focused library of compounds, a detailed understanding of the structure-activity relationships for this class of molecules can be established, guiding the design of more potent and selective agents.

Preclinical Biological Evaluation and Mechanistic Investigations

In Vitro Pharmacological Profiling (excluding human trials)

Enzyme Inhibition Assays (e.g., Kinases, Thymidylate Synthase, Urease)

While direct enzymatic inhibition data for 2-(3-Bromophenyl)-1-morpholinoethanone is not extensively available in the current body of scientific literature, studies on structurally related compounds provide insights into its potential activities. The presence of the 2-(3-bromophenyl) moiety is a key feature in some kinase inhibitors. For instance, the compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a potent inhibitor of Aurora A kinase, a key regulator of cell division. This suggests that the bromophenyl group can be an important pharmacophore for interaction with the ATP-binding site of kinases.

Regarding other enzyme systems, thymidylate synthase is a crucial enzyme in DNA synthesis and a target for anticancer drugs. Similarly, urease is a virulence factor in some pathogenic bacteria and a target for antimicrobial drug development. However, specific inhibitory studies of this compound against thymidylate synthase or urease have not been reported. The evaluation of this compound against a panel of such enzymes would be necessary to determine its specific inhibitory profile.

Receptor Binding Studies

Information regarding the direct interaction and binding affinity of this compound with specific cellular receptors is not available in the published literature. Receptor binding assays are crucial for understanding the mechanism of action of a compound and for identifying its potential molecular targets. Such studies would be required to elucidate the pharmacodynamics of this compound.

Cell-Based Assays (in non-human models/cell lines)

Antiproliferative Activity in Cellular Systems

The antiproliferative potential of compounds containing morpholine (B109124) and bromophenyl moieties has been explored in various cancer cell lines. While specific data for this compound is limited, related structures have shown cytotoxic effects. For example, various bromophenol derivatives have demonstrated significant antibacterial activity and some have been evaluated for their effects on human cell lines, showing a dose-dependent decline in cell viability in HEK-293 cells.

Furthermore, numerous quinazolin-4(3H)-one derivatives, some of which contain a bromophenyl group, have exhibited antiproliferative activity against a range of tumor types. Thieno[2,3-b]pyridines with a 3-bromophenyl group have also been investigated for their cytotoxic impacts on cancer cell lines. These findings suggest that the chemical scaffold of this compound may possess antiproliferative properties, though direct testing is needed to confirm this.

Investigations into Cellular Mechanisms (e.g., Cell Cycle Analysis, Apoptosis Induction)

The cellular mechanisms underlying the potential antiproliferative effects of this compound have not been directly investigated. However, studies on analogous compounds offer some clues. For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 breast cancer cells.

Other novel morpholin-3-one derivatives have also been shown to induce apoptosis and block cells at the G1 phase in A549 lung cancer cells. The process of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Cell cycle analysis, often performed using flow cytometry, is a standard method to assess the impact of a compound on cell proliferation. Such studies would be essential to understand the mode of action of this compound.

Antimicrobial Activity (e.g., against bacteria, fungi, mycobacteria)

The antimicrobial potential of compounds containing bromophenyl and morpholine rings has been documented. Bromophenol derivatives have shown promising antibacterial activity against Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA). Similarly, various morpholine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.

A study on N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides derivatives, which share the 3-bromophenyl group, demonstrated good antifungal activity. Additionally, 2,3-bis(bromomethyl)quinoxaline derivatives have been evaluated for their activities against both bacteria and fungi. These findings indicate that this compound could be a candidate for antimicrobial screening to determine its spectrum of activity and minimum inhibitory concentrations (MICs) against various pathogens.

In Silico ADMET Prediction (excluding human pharmacokinetics)

No in silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies for this compound have been reported in the searched scientific literature. Such studies are crucial in early drug discovery to predict the pharmacokinetic profile of a compound.

Absorption and Distribution Properties

There is no available data from in silico models predicting the absorption and distribution properties of this compound. Typically, these predictions would involve parameters such as:

Caco-2 Permeability: To predict intestinal absorption.

MDCK Permeability: To assess blood-brain barrier penetration.

Plasma Protein Binding: To understand the extent of a compound's distribution in the bloodstream.

P-glycoprotein (P-gp) Substrate and Inhibitor Potential: To evaluate the role of efflux transporters.

Table 1: In Silico Prediction of Absorption and Distribution Properties for this compound

| Parameter | Predicted Value | Method |

|---|---|---|

| Caco-2 Permeability (nm/s) | Data not available | |

| MDCK Permeability (nm/s) | Data not available | |

| Plasma Protein Binding (%) | Data not available | |

| P-gp Substrate | Data not available | |

| P-gp Inhibitor | Data not available |

Metabolic Stability (in non-human microsomal systems)

No studies on the metabolic stability of this compound in non-human microsomal systems (e.g., rat, mouse, or monkey liver microsomes) were found. These assays are essential for predicting the in vivo half-life and clearance of a compound. Information on the primary metabolites formed during incubation with liver microsomes is also unavailable.

Table 2: In Vitro Metabolic Stability of this compound in Non-Human Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolites Identified |

|---|---|---|---|

| Rat | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available |

Potential Biological Targets and Pathways for this compound

There is no published research identifying or predicting the biological targets or pathways for this compound. Target identification is a critical step in understanding the mechanism of action of a compound and its potential therapeutic applications. Methods for target prediction often involve computational approaches like molecular docking against a panel of known protein structures or screening against various receptors and enzymes. Without such studies, the pharmacological profile of this compound remains unknown.

Conclusion and Future Directions

Summary of Current Research on 2-(3-Bromophenyl)-1-morpholinoethanone and its Class

While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, a significant body of work on the broader class of morpholine (B109124) derivatives provides a solid foundation for understanding its potential. Morpholine derivatives are recognized for their wide-ranging biological activities and are integral to the development of pharmaceuticals and agrochemicals. acs.org

Research into this class of compounds has revealed their potential as:

Antimicrobial agents: Studies have explored the synthesis of morpholine derivatives, such as those based on 4-(morpholino-4-yl)-3-nitrobenzohydrazide, which have shown activity against various bacterial strains. mdpi.com For instance, a semicarbazide (B1199961) derivative containing a 4-bromophenyl moiety exhibited notable antibacterial potential against Enterococcus faecalis. mdpi.com

Enzyme inhibitors: Morpholine-based thiazole (B1198619) derivatives have been investigated as inhibitors of carbonic anhydrase II, an enzyme implicated in glaucoma. nih.gov Notably, a derivative with a 4-para-bromophenyl substitution showed good potency, suggesting that the presence and position of a halogen atom can significantly influence inhibitory activity. nih.gov Furthermore, various bromophenols and their derivatives have demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov

Anticancer agents: Certain derivatives, such as those of 9-bromonoscapine (B8611422) incorporating a 1,2,3-triazole linker, have shown cytotoxic properties against breast cancer cell lines. nih.gov

The synthesis of morpholine derivatives is well-established, with numerous methods available for their preparation. These often involve the reaction of morpholine with various electrophilic partners. For example, new series of morpholine derivatives have been prepared by reacting morpholine with ethyl chloroacetate, followed by further chemical transformations to generate more complex structures. researchgate.net Microwave-assisted synthesis has also been employed for the efficient production of certain morpholine-containing compounds. mdpi.com

Unexplored Research Avenues and Methodological Challenges

Despite the breadth of research on morpholine derivatives, several avenues remain underexplored, particularly concerning this compound.

Unexplored Research Avenues:

Specific Biological Profiling: A comprehensive biological screening of this compound against a wide array of biological targets is a significant unexplored area. Its structural similarity to compounds with known antimicrobial and enzyme-inhibiting properties suggests that it may possess interesting activities in these or other domains.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies around the this compound scaffold have not been reported. Investigating the impact of modifying the substitution pattern on the phenyl ring (e.g., moving the bromine to the ortho or para position) or altering the morpholine ring could yield valuable insights into its biological activity.

Agrochemical Potential: The established role of morpholine derivatives in agrochemicals, including as fungicides, herbicides, and insecticides, presents a promising but unexplored application for this specific compound. acs.org

Material Science Applications: The potential of this and related compounds in material science, for example as components of novel polymers or as ligands in coordination chemistry, remains largely uninvestigated.

Methodological Challenges:

Enantioselective Synthesis: While various methods exist for the synthesis of morpholines, achieving high enantioselectivity for chiral derivatives can be challenging. organic-chemistry.org Developing efficient and scalable enantioselective syntheses for chiral analogues of this compound would be a significant methodological advancement.

"Green" Synthesis Protocols: While some modern synthetic methods like microwave-assisted synthesis have been applied, the development of more environmentally benign ("green") synthetic routes for the production of these compounds remains an ongoing challenge. This includes the use of safer solvents, renewable starting materials, and energy-efficient processes.

High-Throughput Screening: The efficient biological evaluation of a large number of derivatives for SAR studies necessitates the development and adaptation of high-throughput screening assays, which can be a methodological hurdle depending on the biological targets of interest.

Potential for Further Academic Inquiry and Innovation in Chemical Synthesis and Biological Exploration

The field of morpholine chemistry is ripe for further academic inquiry and innovation, with this compound serving as a representative starting point for new research directions.

Innovation in Chemical Synthesis:

Novel Catalytic Systems: There is potential for the development of novel catalytic systems to facilitate the synthesis of morpholine derivatives with greater efficiency and selectivity. This could include new transition-metal catalysts or organocatalysts for key bond-forming reactions. organic-chemistry.org

Flow Chemistry: The application of continuous flow chemistry for the synthesis of this compound and its analogues could offer advantages in terms of scalability, safety, and process control.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of these compounds could lead to more sustainable and selective manufacturing processes.

Innovation in Biological Exploration:

Mechanism of Action Studies: For any identified biological activity of this compound, detailed mechanism of action studies will be crucial. This could involve techniques such as target identification, molecular docking, and X-ray crystallography to understand how the compound interacts with its biological target at a molecular level.

Drug Delivery Systems: For derivatives with promising therapeutic potential, the development of novel drug delivery systems could enhance their efficacy and reduce potential side effects.

Combinatorial Chemistry and Library Synthesis: The generation of a diverse library of compounds based on the this compound scaffold using combinatorial chemistry approaches would enable a more comprehensive exploration of its biological potential.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(3-bromophenyl)-1-morpholinoethanone to improve yield and purity?

- Methodological Answer : The synthesis of morpholinoethanone derivatives often involves nucleophilic substitution or condensation reactions. For brominated analogs, regioselective bromination under controlled conditions (e.g., using N-bromosuccinimide in dichloromethane at 0°C) can minimize side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) and characterization via IR spectroscopy (to confirm carbonyl peaks at ~1713 cm⁻¹) and elemental analysis (C, H, N) ensures purity. Yield optimization may require iterative adjustment of reaction time, temperature, and stoichiometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1713 cm⁻¹ and morpholine C-O-C vibrations at ~1096 cm⁻¹) .

- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 6.7–7.8 ppm for bromophenyl groups) and morpholine methylene signals (δ 3.1–3.9 ppm). 2D NMR (COSY, HSQC) aids in structural elucidation .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 296.03) and fragmentation patterns .

Q. What safety protocols are essential when handling brominated morpholinoethanones?

- Methodological Answer : Brominated compounds require stringent safety measures:

- Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/skin contact.

- Store in amber glass vials at 2–8°C to prevent degradation.

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Emergency eye rinsing with water for 15+ minutes is critical .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict electrophilic/nucleophilic sites. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions (e.g., morpholine lone pairs stabilizing the carbonyl group). These insights guide synthetic modifications for targeted reactivity .

Q. What strategies resolve crystallographic ambiguities in morpholinoethanone derivatives during X-ray refinement?

- Methodological Answer : For crystal structures:

- Use SHELXL for refinement, applying TWIN/BASF commands to address twinning.

- Validate enantiopurity with Flack’s x parameter (superior to Rogers’ η for centrosymmetric near-misses).

- Hydrogen-bonding patterns (graph-set analysis: R₂²(8), C(4)) inform packing motifs and stability .

Q. How does this compound interact with biological targets (e.g., CB2 receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinities. Pharmacophore modeling identifies critical interactions (e.g., halogen bonding between bromine and receptor residues). In vitro assays (e.g., competitive binding with BML-190) quantify IC₅₀ values, validated via radioligand displacement .

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Bromine’s electron-withdrawing effect directs electrophiles (e.g., nitration) to the para position of the phenyl ring. Kinetic vs. thermodynamic control is probed via temperature-dependent reactions (e.g., HNO₃/H₂SO₄ at 0°C vs. 50°C). Hammett plots (σ⁺ constants) correlate substituent effects with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.